

An In-depth Technical Guide to the Physicochemical Properties of (Benzyloxy)methanol

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(benzyloxy)methanol** (CAS No: 14548-60-8). It includes a summary of its core properties, detailed experimental protocols for their determination, and a discussion of its chemical reactivity. This document is intended to serve as a valuable resource for professionals in research, development, and synthesis.

Core Physicochemical Properties

(Benzyloxy)methanol, also known as benzyl hemiformal, is a clear liquid with a characteristic aromatic odor.[1][2] Its molecular structure, consisting of a benzyl group attached to a hydroxymethyl group via an ether linkage, dictates its physical and chemical behavior. It is utilized as a solvent, a preservative, a biocide, and as an important intermediate in organic synthesis, particularly for the introduction of the benzyloxymethyl (BOM) protecting group.[1][2]

Table 1: Summary of Physicochemical Properties of (Benzyloxy)methanol



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ O ₂	[1][3][4]
Molecular Weight	138.16 g/mol	[1][3]
Appearance	Clear liquid with an aromatic odor	[1][2]
Boiling Point	161.7°C at 760 mmHg	[3][5]
Melting Point	Not Applicable	[3]
Density	1.095 g/cm ³	[3][4]
Flash Point	49.5°C	[3][4]
Vapor Pressure	1.55 mmHg at 25°C	[3]
Refractive Index	1.532	[3]
Water Solubility	1.499 x 10 ⁵ mg/L at 25°C (estimated)	[4]
рКа	13.17 ± 0.10 (Predicted)	[3]
LogP (Octanol/Water)	Not explicitly found, but its structure suggests moderate lipophilicity.	

Experimental Protocols

This section details the methodologies for the synthesis of **(benzyloxy)methanol** and the determination of its key physicochemical properties.

A common laboratory-scale synthesis involves the acid-catalyzed reaction between benzyl alcohol and an aqueous solution of formaldehyde.[1]

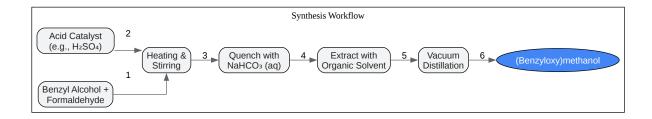
Protocol: Acid-Catalyzed Synthesis

• Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl alcohol (1.0 eq) and an excess of aqueous formaldehyde (e.g.,



37 wt. % in H₂O, 2.0 eq).

- Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05 eq) to the stirring mixture.
- Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
 acid catalyst by carefully adding a mild base, such as a saturated sodium bicarbonate
 solution, until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure (benzyloxy)methanol.



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Caption: Synthesis workflow for (benzyloxy)methanol.

The boiling point can be accurately determined using the Thiele tube method, which requires a small amount of the sample.[6][7]



Protocol: Thiele Tube Method

- Sample Preparation: Fill a small test tube (Durham tube) to about half-full with (benzyloxy)methanol. Place a capillary tube (sealed at one end) into the test tube with the open end down.
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.
 [7]
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.
- Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is
 the temperature at which the bubbling stops and the liquid just begins to be drawn back into
 the capillary tube.[7] This temperature corresponds to the point where the vapor pressure of
 the liquid equals the atmospheric pressure.

Density can be measured using a pycnometer or a vibrating tube densimeter for high accuracy. [1][8]

Protocol: Pycnometry

- Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately (m₁). Fill the pycnometer with deionized water at a constant temperature (e.g., 25°C) and weigh it again (m₂). The density of water at this temperature is known.
- Measurement: Empty and dry the pycnometer. Fill it with **(benzyloxy)methanol** at the same constant temperature and record the new weight (m₃).
- Calculation: The density (ρ) of the sample is calculated using the formula: ρ _sample = [(m_3 m_1) / (m_2 m_1)] * ρ _water



The isothermal shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.[9][10]

Protocol: Isothermal Shake-Flask Method

- Sample Preparation: Add an excess amount of **(benzyloxy)methanol** to a vial containing a known volume of the solvent (e.g., water). The presence of undissolved liquid should be visible.[10]
- Equilibration: Seal the vial and place it in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the sample for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: After equilibration, centrifuge the vial at high speed to separate the undissolved solute from the saturated solution.[10]
- Quantitative Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the
 aliquot with a suitable solvent and determine the concentration of (benzyloxy)methanol
 using an appropriate analytical technique, such as Gas Chromatography (GC) or HighPerformance Liquid Chromatography (HPLC).
- Calculation: Use the measured concentration and the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/L or mol/L.

Caption: Shake-flask solubility determination workflow.

The pKa, indicating weak acidity, can be assessed via potentiometric titration.[1]

Protocol: Potentiometric Titration

- Solution Preparation: Prepare a solution of (benzyloxy)methanol of known concentration in a suitable solvent system, often a mixture of water and an organic co-solvent (like methanol or dioxane) to ensure solubility.[11]
- Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.



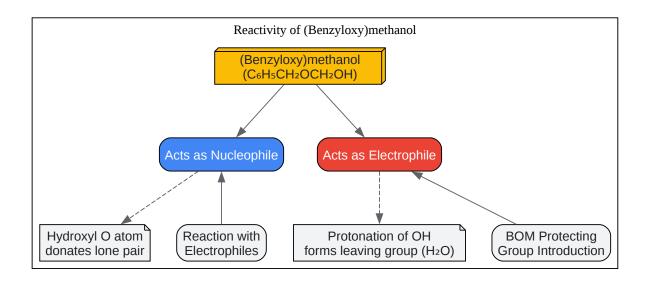
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments. Record the pH of the solution after each addition.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

Reactivity and Structural Logic

The chemical behavior of **(benzyloxy)methanol** is governed by the interplay of its functional groups: the hydroxyl group and the benzyl ether moiety. This dual functionality allows it to act as both a nucleophile and an electrophile.[1]

- Nucleophilic Character: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it nucleophilic. It can attack electron-deficient centers.[1]
- Electrophilic Character: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This allows the benzyloxymethyl cation to be attacked by nucleophiles. This electrophilic nature is key to its use as a reagent for installing the benzyloxymethyl (BOM) protecting group on alcohols.





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Caption: Logical relationship of structure to reactivity.

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